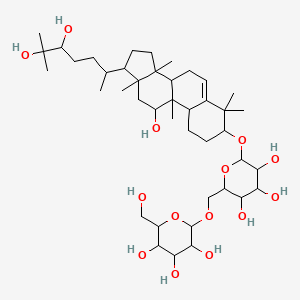

Mogroside II-A2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[6-[[17-(5,6-dihydroxy-6-methylheptan-2-yl)-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWMGMTBGDBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mogroside II-A2: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, which are recognized for their intense sweetness and low caloric content, this compound is gaining attention for its potential therapeutic applications. Preclinical studies have indicated its involvement in a range of biological activities, including antioxidant, anti-diabetic, and anti-cancer effects. This technical guide provides a detailed overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for this compound, serving as a foundational resource for ongoing and future research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex triterpenoid glycoside. Its core structure is a mogrol (B2503665) aglycone to which two glucose moieties are attached.

Chemical Structure

Caption: Simplified schematic of this compound's structure.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Citation(s) |

| Molecular Formula | C42H72O14 | [1][2][3] |

| Molecular Weight | 801.01 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1][3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1][2] |

| Storage (Solid) | 4°C, protected from light | [1][3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1][3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development.[1][2][3] The primary activities reported are antioxidant, anti-diabetic, and anti-cancer. While the precise signaling pathways for this compound are still under investigation, the mechanisms are thought to be similar to other well-studied mogrosides.

Antioxidant Activity

Mogrosides, as a class of compounds, have been demonstrated to be effective scavengers of oxygen radicals.[4] This antioxidant capacity is believed to contribute to their overall health benefits. The antioxidant activity of mogroside extracts has been quantified in various assays, although specific data for purified this compound is limited.[4]

Anti-Diabetic Activity

Mogrosides have shown potential in regulating blood glucose levels and improving conditions associated with diabetes.[5] Some mogrosides have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism.[6] Activation of AMPK can lead to improved insulin (B600854) sensitivity and glucose uptake.

Caption: Hypothesized activation of the AMPK signaling pathway by mogrosides.

Anti-Cancer and Anti-Inflammatory Activity

Emerging research indicates that mogrosides possess anti-cancer properties. One of the proposed mechanisms is through the modulation of inflammatory pathways that are often dysregulated in cancer. For instance, related mogrosides have been shown to regulate the Toll-like receptor 4 (TLR4)/MyD88/MAPK signaling pathway and inhibit the NF-κB signaling pathway, both of which are critical in inflammation and cell survival.[5]

Caption: Postulated inhibitory effect of mogrosides on the NF-κB pathway.

Experimental Protocols

The following section details common experimental methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Purification

This compound is naturally sourced from the fruits of Siraitia grosvenorii.[1][2] The general workflow for its isolation involves extraction from the dried fruit, followed by a series of chromatographic purification steps.

Caption: General workflow for the extraction and purification of this compound.

Structural and Quantitative Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of individual mogrosides, including this compound, from a complex mixture.[4]

-

Stationary Phase: Typically a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection or Evaporative Light Scattering Detection (ELSD).

-

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Complete structural elucidation and confirmation are achieved using 1D and 2D NMR techniques (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) in conjunction with high-resolution mass spectrometry.[2]

Biological Activity Assays

-

Nitric Oxide (NO) Scavenging Assay (Antioxidant Activity):

-

A reaction mixture is prepared containing sodium nitroprusside in a phosphate-buffered saline (PBS).

-

Various concentrations of this compound are added to the mixture.

-

The mixture is incubated at room temperature for a specified period (e.g., 150 minutes).

-

Griess reagent is added, and the absorbance of the resulting chromophore is measured spectrophotometrically to determine the extent of NO scavenging.

-

-

MTT Assay (Anti-Cancer Activity):

-

Cancer cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with varying concentrations of this compound for 24-72 hours.

-

MTT solution is added to the wells, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader, with a decrease in absorbance indicating reduced cell viability.

-

Conclusion and Future Directions

This compound is a promising natural compound with a range of potential health benefits. While its antioxidant, anti-diabetic, and anti-cancer properties are beginning to be understood, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on obtaining more precise quantitative data on its biological activities (e.g., IC50 values in various cell lines), confirming its effects on specific signaling pathways, and evaluating its efficacy and safety in in vivo models. The development of more efficient and scalable purification methods will also be crucial for advancing the research and potential commercialization of this compound.

References

- 1. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mogroside II A2 | 88901-45-5 | MM45007 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mogroside II-A | TargetMol [targetmol.com]

The Discovery and Bioactivity of Mogroside II-A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii (Luo Han Guo), is a member of a class of compounds renowned for their intense sweetness and potential therapeutic properties. While research has largely focused on the more abundant mogrosides, such as Mogroside V, emerging evidence suggests that minor constituents like this compound also possess significant biological activities. This technical guide provides a comprehensive overview of the discovery, chemical properties, and reported bioactivities of this compound, with a focus on its potential antioxidant, antidiabetic, and anticancer effects. Detailed experimental protocols for the isolation and analysis of this compound are presented, alongside a summary of available quantitative data and a discussion of potential signaling pathways.

Introduction

Siraitia grosvenorii, a perennial vine native to Southern China, has been used for centuries in traditional Chinese medicine and as a natural, non-caloric sweetener.[1] The primary sweet components of its fruit are a group of triterpenoid glycosides known as mogrosides.[2] this compound is one such compound, characterized by a mogrol (B2503665) aglycone linked to glycosidic moieties.[2] While present in smaller quantities compared to other mogrosides, its unique structural features warrant investigation into its specific pharmacological profile. This document aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical Properties and Structure

This compound is a triterpenoid glycoside with the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol .[3] It is a white to off-white solid powder.[3] The structural elucidation of this compound and other mogrol glycosides has been achieved through NMR and mass spectrometry techniques.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [3] |

| Molecular Weight | 801.01 g/mol | [3] |

| CAS Number | 88901-45-5 | [3] |

| Appearance | White to off-white solid | [3] |

| Source | Siraitia grosvenorii (Swingle) fruit | [2] |

Isolation and Purification from Siraitia grosvenorii

The isolation of this compound from the dried fruit of Siraitia grosvenorii involves a multi-step process to separate it from other mogrosides and plant constituents. The following is a general experimental workflow.

Detailed Experimental Protocol: Isolation and Purification

3.1.1. Extraction

-

Preparation of Plant Material: Dried fruits of Siraitia grosvenorii are powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered fruit is macerated in 70% aqueous ethanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction of the mogrosides.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This yields a crude mogroside extract.

3.1.2. Purification

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorbent resin.

-

Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.

-

Elution: The mogrosides are then eluted from the resin using a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% aqueous ethanol).

-

Fraction Monitoring: The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Final Purification: The fractions enriched with this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity.

Biological Activities and Quantitative Data

Mogrosides, as a class of compounds, have been reported to exhibit a range of biological activities, including antioxidant, antidiabetic, and anticancer effects.[3] While specific quantitative data for purified this compound is limited, studies on mogroside extracts provide valuable insights into its potential bioactivities.

Antioxidant Activity

A study on a mogroside extract from Siraitia grosvenorii, which contained 0.32 ± 0.14 g/100 g of this compound, demonstrated antioxidant properties in various assays.[4]

Table 2: Antioxidant Activity of a Mogroside Extract Containing this compound

| Assay | Result (for Mogroside Extract) | Positive Control | Reference |

| DPPH Radical Scavenging | IC50: 1118.1 µg/mL | Ascorbic Acid (IC50: 9.6 µg/mL) | [4] |

| ABTS Radical Scavenging | IC50: 1473.2 µg/mL | Trolox (IC50: 47.9 µg/mL) | [4] |

| Oxygen Radical Absorbance Capacity (ORAC) | 851.8 µmol TE/g | - | [4] |

4.1.1. Experimental Protocol: Reducing Power Assay

This assay determines the ability of a compound to donate electrons, a key mechanism of antioxidant action.[4]

-

A 2.0 mL sample of the test compound in aqueous solution (1.0 mg/mL) is mixed with 2.0 mL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 2.0 mL of 0.1% potassium ferricyanide.

-

The mixture is incubated at 50°C for 20 minutes.

-

Following incubation, 2.0 mL of 10% trichloroacetic acid (TCA) is added, and the mixture is centrifuged at 3000 rpm for 10 minutes.

-

The supernatant (2.0 mL) is mixed with an equal volume of distilled water and 0.4 mL of 0.3% ferric chloride solution.

-

The absorbance is measured at 700 nm. Ascorbic acid is used as a positive control.[4]

Antidiabetic Activity

Studies on mogroside extracts have indicated potential antidiabetic effects. In a mouse model of type 2 diabetes induced by a high-fat diet and streptozotocin, administration of a mogroside mixture (50, 100, and 200 mg/kg) for 28 days resulted in reduced plasma endotoxin (B1171834) and inflammatory factor levels.[1] Furthermore, the treatment led to a modulation of the gut microbiota, with a decrease in the relative abundance of Firmicutes and Proteobacteria and an increase in Bacteroidetes.[1] Another study using alloxan-induced diabetic mice showed that treatment with a mogroside extract (100, 300, and 500 mg/kg) for 4 weeks significantly decreased serum glucose levels.

Anticancer and Anti-inflammatory Activity

The anticancer potential of this compound is an area of active investigation. While direct studies are limited, related mogrosides have shown inhibitory effects on cancer cell proliferation.[5] One area of interest is the anti-inflammatory activity, which is often linked to cancer prevention.

4.3.1. Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

Certain mogrosides have been shown to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a process associated with inflammation and tumorigenesis.[6]

4.3.1.1. Experimental Protocol: EBV-EA Activation Assay

This assay is used to screen for potential anti-tumor promoting agents.[6]

-

Cell Culture: Raji cells (a human lymphoblastoid cell line latently infected with EBV) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.[6]

-

Treatment: The cells are seeded in 96-well plates and treated with an EBV inducer (e.g., n-butyrate) and the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in the presence or absence of various concentrations of the test compound (e.g., this compound).[6]

-

Incubation: The cells are incubated for 48 hours at 37°C.[6]

-

Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed and stained using an indirect immunofluorescence method with human serum containing high-titer antibodies against EBV-EA.[6]

-

Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The IC50 value, the concentration that inhibits EBV-EA induction by 50%, is then calculated.[6]

4.3.2. Nitric Oxide (NO) Scavenging Activity

Overproduction of nitric oxide is a hallmark of inflammation. The ability of a compound to scavenge NO is an indicator of its anti-inflammatory potential.

4.3.2.1. Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

-

Reaction Mixture: A reaction mixture is prepared containing sodium nitroprusside in phosphate-buffered saline (PBS).[6]

-

Treatment: Various concentrations of the test compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at room temperature for a specified period (e.g., 150 minutes).[6]

-

Griess Reaction: After incubation, an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added.[6]

-

Analysis: The absorbance of the resulting colored product is measured spectrophotometrically at 546 nm. The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample-treated reactions to that of the control.[6]

4.3.3. Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can indicate cell viability, proliferation, or cytotoxicity.[6]

4.3.3.1. Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals.[6]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

-

Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, research on other structurally similar mogrosides provides insights into potential mechanisms of action.

-

AMPK Signaling Pathway: Mogrol, the aglycone of mogrosides, has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[6] Activation of AMPK is known to play a crucial role in regulating cellular energy metabolism and has been implicated in the therapeutic effects of various compounds in metabolic diseases like diabetes.

-

STAT3 Signaling Pathway: Mogroside V has been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in pancreatic cancer cells.[6] The STAT3 pathway is often constitutively active in cancer cells and plays a key role in cell proliferation, survival, and angiogenesis.

-

TLR4/MyD88/MAPK Signaling Pathway: Mogroside IIIE has been reported to reduce pulmonary fibrosis by regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Mitogen-activated protein kinase (MAPK) signaling pathway.[6] This pathway is a critical component of the innate immune system and is involved in inflammatory responses.

Given the shared mogrol backbone, it is plausible that this compound may also exert its biological effects through the modulation of these or related signaling cascades.

References

- 1. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 2. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Source and Origin of Mogroside II-A2

This technical guide provides a comprehensive overview of this compound, a natural triterpenoid (B12794562) glycoside. It details its natural source, biosynthetic origin, quantitative data, and the experimental protocols for its extraction, isolation, and analysis.

Natural Source of this compound

This compound is a naturally occurring compound found in the fruit of Siraitia grosvenorii, a perennial vine belonging to the Cucurbitaceae family.[1][2] This plant is commonly known as monk fruit or Luo Han Guo and is native to Southern China.[3][4] The fruit of S. grosvenorii is renowned for its intense sweetness, which is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[3][5] this compound is one of the various mogrosides identified in the fruit, although it is considered a minor constituent compared to the more abundant sweet mogrosides like Mogroside V.[4][6][7]

Origin: The Biosynthetic Pathway of Mogrosides

The biosynthesis of mogrosides, including this compound, is a complex multi-step process that occurs in the fruit of Siraitia grosvenorii. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and involves several key enzyme families. The general pathway leading to the formation of the mogroside backbone (mogrol) and its subsequent glycosylation is outlined below.

The synthesis of mogrosides involves five key enzyme families: squalene (B77637) epoxidases, triterpenoid synthases (specifically cucurbitadienol (B1255190) synthase), epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[3][8][9] The pathway starts from the common triterpenoid precursor, 2,3-oxidosqualene. This precursor is converted to the aglycone, mogrol, which is then sequentially glycosylated by UGTs at different positions to form the various mogrosides. This compound is a diglycoside of mogrol.

Quantitative Data

This compound is generally found in lower concentrations compared to other major mogrosides like Mogroside V. Its content can vary depending on the fruit's maturity and the specific part of the fruit being analyzed.

| Compound | Source Material | Concentration / Content | Reference |

| This compound | Mogroside Extract (MGE) | 0.32 ± 0.14 g / 100 g of extract | [6] |

| This compound | Fresh Fruit Pulp & Peel | Present, but content is lowest among measured mogrosides | [7] |

| This compound | Stored Fresh Fruit | Disappeared after 7 days of storage at room temperature | [7] |

| This compound | Unripe Fruit | Present in unripe stages | [10] |

Experimental Protocols

The isolation and quantification of this compound from Siraitia grosvenorii involves several key steps, from initial extraction to final analysis.

Extraction of Crude Mogrosides

This protocol describes a general method for extracting total mogrosides from the dried fruit material.

-

Materials:

-

Dried, powdered Siraitia grosvenorii fruit

-

70% Aqueous Ethanol (B145695)

-

Filter paper or centrifuge

-

Rotary evaporator

-

-

Protocol:

-

Macerate 500 g of powdered dried monk fruit with 5 L of 70% aqueous ethanol.[11]

-

Agitate the mixture at room temperature for 24 hours.[11]

-

Separate the extract from the solid residue by filtration or centrifugation.[11]

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.[11]

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield the crude mogroside extract.[11]

-

Isolation and Purification of this compound

Further purification is required to isolate this compound from the crude extract, which contains a complex mixture of mogrosides and other compounds. This typically involves chromatographic techniques.

-

Materials:

-

Crude mogroside extract

-

Macroporous adsorption resin

-

Deionized water

-

Aqueous ethanol (various concentrations, e.g., 20%, 40%, 60%)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (B52724) and water (HPLC grade)

-

-

Protocol:

-

Macroporous Resin Chromatography (Preliminary Purification):

-

Dissolve the crude extract in deionized water and load it onto a pre-equilibrated macroporous resin column.[11]

-

Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and salts.[11]

-

Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., starting with 20% and increasing to 80%).[11]

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Pool the fractions enriched with this compound and concentrate them.

-

Perform preparative or semi-preparative HPLC on a C18 column.[7]

-

Use a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be: 0-10 min, 10-17% acetonitrile; 10-20 min, 17% acetonitrile; 20-50 min, 17-23% acetonitrile; 50-80 min, 23-26% acetonitrile.[7]

-

Set the flow rate to approximately 0.8 mL/min and the column temperature to 25°C.[7]

-

Monitor the elution profile at 203 nm using a photodiode array detector.[7]

-

Collect the peak corresponding to the retention time of a this compound standard.

-

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) or HPLC coupled with Mass Spectrometry (HPLC-MS) are the standard methods for the accurate quantification of this compound.

-

Method: HPLC with UV detection or HPLC-ESI-MS/MS.

-

Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[7]

-

Mobile Phase: Gradient elution with acetonitrile and water (often with 0.1% formic acid for MS applications).[7][12]

-

Detection: UV detection at 203 nm. For mass spectrometry, electrospray ionization (ESI) in negative mode is typically used, monitoring the [M-H]⁻ ion.[7][12]

-

Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The peak area of this compound in the sample is then used to determine its concentration by interpolation from the standard curve.[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow from raw plant material to the analysis of pure this compound.

References

- 1. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mogroside - Wikipedia [en.wikipedia.org]

- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hnxb.org.cn [hnxb.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ABC Herbalgram Website [herbalgram.org]

The Biosynthesis of Mogroside II-A2: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade Leading to a Key Mogroside Intermediate

Introduction

Mogrosides, a class of triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention in the food and pharmaceutical industries for their intense sweetness and potential health benefits. Among the various mogrosides, Mogroside II-A2 serves as a key intermediate in the biosynthesis of the more complex and sweeter mogrosides, such as Mogroside V. Understanding the precise enzymatic pathway leading to this compound is crucial for optimizing its production through biotechnological approaches, including metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for the scientific community.

The Core Biosynthetic Pathway: From Squalene (B77637) to Mogrol (B2503665)

The biosynthesis of all mogrosides originates from the common isoprenoid precursor, squalene. A series of enzymatic reactions transforms this linear hydrocarbon into the tetracyclic triterpenoid core of mogrosides, known as mogrol. This initial phase of the pathway is catalyzed by a coordinated effort of five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases, and UDP-glucosyltransferases.[1]

The foundational steps leading to the aglycone mogrol are as follows:

-

Epoxidation of Squalene: Squalene epoxidase (SQE) catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256).[2]

-

Cyclization to Cucurbitadienol (B1255190): Cucurbitadienol synthase (CS), an oxidosqualene cyclase, directs the cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton, yielding cucurbitadienol.[3][4]

-

Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 enzymes (CYP450s), modify the cucurbitadienol backbone to produce mogrol.[3][5][6] Specifically, CYP87D18 has been identified as a key multifunctional P450 involved in the C-11 oxidation of cucurbitadienol.[5][7] An epoxide hydrolase (EPH) is also involved in this conversion.[2]

Glycosylation Cascade: The Formation of this compound

Mogrol serves as the aglycone acceptor for subsequent glycosylation steps, which are catalyzed by a diverse family of UDP-glucosyltransferases (UGTs). These enzymes sequentially add glucose moieties to the C3 and C24 hydroxyl groups of the mogrol backbone, leading to the formation of various mogroside intermediates.

The specific formation of this compound involves the addition of two glucose units to the mogrol core. The precise sequence and the specific UGTs responsible have been elucidated through extensive research. This compound is characterized by the presence of a single glucose molecule at both the C-3 and C-24 positions of the mogrol structure.

While the broader mogroside pathway often proceeds through Mogroside II-E, the synthesis of this compound is also a key branch. A patent application has identified several UGTs from Siraitia grosvenorii capable of producing this compound. These enzymes exhibit the necessary regiospecificity to glycosylate mogrol at the C-3 and C-24 positions to yield this specific isomer.

Quantitative Data

The efficiency of the enzymatic reactions in the this compound biosynthesis pathway is a critical factor for biotechnological applications. While extensive kinetic data for every enzyme is still under investigation, some quantitative information is available for key enzyme families. The following table summarizes representative quantitative data found in the literature for enzymes involved in mogroside biosynthesis.

| Enzyme/Enzyme Family | Substrate | Product(s) | Quantitative Data (Km, kcat, etc.) | Source |

| UGT94-289-3 | Mogroside III | Sweet Mogrosides | 95% conversion of Mogroside III | [8] |

| Engineered UGTs | Mogroside IIE or IIIA | Mogroside IV and V | Efficient transformation | [8] |

| UGT74AC1 mutant (GT-SM) | Cucurbitacin F 25-O-acetate | CA-F 2-O-β-d-glucose | kcat/Km = 120 s⁻¹µM⁻¹ | [9] |

Note: Specific kinetic data for the UGTs directly producing this compound is not yet widely published and represents an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of UGTs

Objective: To produce and purify recombinant UGT enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequences of candidate UGT genes from Siraitia grosvenorii are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

-

Heterologous Expression:

-

E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (OD600) and temperature.

-

Saccharomyces cerevisiae : The expression vector is transformed into a suitable yeast strain. Protein expression is induced by growing the cells in a galactose-containing medium.

-

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Protein Purification: The recombinant UGT, often engineered with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purified protein is then dialyzed and concentrated.

In Vitro UGT Enzyme Assay

Objective: To determine the activity and substrate specificity of a purified UGT.

Protocol:

-

Reaction Mixture: A typical reaction mixture contains the purified UGT enzyme, the acceptor substrate (e.g., mogrol or a mogroside intermediate), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) at an optimal pH.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a solvent such as methanol (B129727) or by heat inactivation.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or HPLC coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the newly formed mogroside.

HPLC-MS/MS Analysis of Mogroside Isomers

Objective: To separate and quantify different mogroside isomers, including this compound.

Protocol:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile (B52724) is typically employed. .

-

Flow Rate: A constant flow rate is maintained.

-

Column Temperature: The column is maintained at a constant temperature.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative or positive ion mode is used.

-

Analysis: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific mogrosides, using precursor-to-product ion transitions.

-

-

Quantification: The concentration of each mogroside is determined by comparing its peak area to a standard curve generated with authentic standards.

Visualizing the Pathway and Workflows

To further elucidate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound from squalene.

Experimental Workflow for UGT Characterization

Caption: Workflow for UGT characterization.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that begins with the formation of the mogrol aglycone from squalene, followed by two specific glycosylation events at the C-3 and C-24 positions. The identification and characterization of the UDP-glucosyltransferases responsible for these final steps are paramount for the development of efficient biotechnological production platforms for mogrosides. This technical guide provides a foundational understanding of this pathway and the experimental approaches required for its further investigation, empowering researchers to advance the fields of natural product biosynthesis and metabolic engineering.

References

- 1. A broad-spectrum substrate for the human UDP-glucuronosyltransferases and its use for investigating glucuronidation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Mogroside II-A2 (CAS: 88901-45-5): A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Triterpenoid (B12794562) Glycoside

Abstract

Mogroside II-A2, a cucurbitane-type triterpenoid glycoside with the CAS number 88901-45-5, is a natural sweetener isolated from the fruit of Siraitia grosvenorii (monk fruit). Beyond its application as a non-caloric sweetener, emerging research has highlighted its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates available quantitative data, details experimental methodologies for its analysis and evaluation, and explores its potential mechanisms of action through various signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid powder. Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

| Property | Value | Reference |

| CAS Number | 88901-45-5 | [1][2][3] |

| Molecular Formula | C₄₂H₇₂O₁₄ | [1] |

| Molecular Weight | 801.01 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Storage Conditions | Store at 4°C, protected from light. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. | [4] |

Biological Activities and Potential Therapeutic Applications

This compound, as part of the broader family of mogrosides, is recognized for several biological activities that suggest its potential for therapeutic applications.

Antioxidant Activity

| Assay | Test Substance | IC₅₀ Value (µg/mL) | Positive Control | IC₅₀ Value of Control (µg/mL) | Reference |

| DPPH Radical Scavenging | Mogroside Extract | 1118.1 | Ascorbic Acid | 9.6 | [1] |

| ABTS Radical Scavenging | Mogroside Extract | 1473.2 | Trolox | 47.9 | [1] |

| ORAC | Mogroside Extract | 851.8 µmol TE/g | - | - | [1] |

Anti-inflammatory Properties

Mogrosides have been shown to possess anti-inflammatory effects. While direct studies on this compound are limited, research on other mogrosides suggests a potential mechanism involving the inhibition of key inflammatory pathways. For instance, Mogroside V has been found to alleviate neuroinflammation by inhibiting the TLR4-MyD88 signaling pathway and activating the AKT/AMPK-Nrf2 pathway.[5][6] It also suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] The anti-inflammatory effects of mogrosides may also be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7]

Anticancer Potential

The anticancer activity of mogrosides is an emerging area of research. While specific cytotoxic IC₅₀ values for this compound against various cancer cell lines are not yet widely reported, related mogrosides have shown promise. For example, Mogroside V has been reported to induce apoptosis in cancer cells.[8] The anticancer effects of mogrosides may be linked to their ability to modulate signaling pathways involved in cell proliferation and apoptosis, such as the AMPK pathway.[9][10][11]

Experimental Protocols

This section outlines key experimental methodologies for the extraction, purification, quantification, and biological evaluation of this compound.

Extraction and Purification

The initial extraction of mogrosides from Siraitia grosvenorii fruit typically involves solvent extraction, followed by purification steps to isolate individual mogrosides.

Workflow for Mogroside Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Quantification by HPLC-MS/MS

A sensitive and accurate method for the quantification of this compound involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Workflow for this compound Quantification

Caption: Analytical workflow for the quantification of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on other mogrosides provides valuable insights into its potential mechanisms of action.

Anti-inflammatory Signaling

Mogrosides may exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. The inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mechanism for reducing the expression of pro-inflammatory cytokines and enzymes. Additionally, the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular responses to a variety of stimuli, is another potential target.

Potential Anti-inflammatory Signaling Pathways of Mogrosides

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Metabolic Regulation and Apoptosis

The AMPK (AMP-activated protein kinase) signaling pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects and may also play a role in inducing apoptosis in cancer cells. Mogrol, the aglycone of mogrosides, has been shown to activate AMPK.[11] The induction of apoptosis by mogrosides may involve the modulation of Bcl-2 family proteins and the activation of caspases.

Potential Metabolic and Apoptotic Signaling Pathways of Mogrosides

Caption: Potential metabolic and apoptotic signaling pathways influenced by this compound.

Future Directions

While this compound holds promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determining specific IC₅₀ values of pure this compound in various antioxidant, anti-inflammatory, and anticancer assays.

-

Mechanism of Action: In-depth studies to identify the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy: Preclinical studies in animal models to evaluate the in vivo efficacy and safety of this compound for various disease indications.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize potential therapeutic applications.

Conclusion

This compound is a natural triterpenoid glycoside with significant potential beyond its role as a sweetener. Its demonstrated antioxidant and suggested anti-inflammatory and anticancer properties, shared with other mogrosides, make it a compelling candidate for further pharmacological investigation. This technical guide provides a foundational resource for researchers to explore the multifaceted biological activities of this compound and to develop novel therapeutic strategies based on this promising natural product.

References

- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Login | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]

- 8. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of Mogroside II-A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid (B12794562) glycoside and a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the sweetening properties of mogrosides are well-documented, emerging research highlights their potential pharmacological activities, including antioxidant, antidiabetic, and anti-inflammatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological signaling pathways.

Physical and Chemical Properties

This compound is a white to off-white solid powder. Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational dataset for researchers.[1][2]

| Property | Value |

| Molecular Formula | C₄₂H₇₂O₁₄ |

| Molecular Weight | 801.01 g/mol |

| CAS Number | 88901-45-5 |

| Appearance | White to off-white solid/powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D and 2D NMR analyses have led to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. These assignments are critical for the structural confirmation and purity assessment of the compound.

Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry has been utilized to determine the accurate mass of this compound. The ESI-TOF mass spectrum of this compound typically shows a [M-H]⁻ ion at an m/z that corresponds to its molecular formula, confirming its elemental composition.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of mogrosides from Siraitia grosvenorii, which can be adapted for the specific isolation of this compound.

dot

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with an aqueous ethanol solution (typically 70%) at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude mogroside extract.

-

Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorbent resin.

-

Elution: The column is washed with water to remove sugars and other polar impurities, followed by a stepwise gradient elution with aqueous ethanol to separate the mogrosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC-ESI-MS/MS

A sensitive and specific method for the simultaneous quantification of multiple mogrosides, including this compound, has been developed using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

dot

Caption: Workflow for the quantification of this compound.

-

Sample Preparation: A methanol/water extract of the sample is prepared.

-

HPLC Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid) is used for separation.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an ESI source operating in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM) of the precursor and product ions specific to this compound.

Biological Activities and Potential Signaling Pathways

While research specifically on this compound is limited, studies on mogrosides as a class have revealed significant biological activities, including antioxidant, antidiabetic, and anti-inflammatory properties.[1][2] Based on the known mechanisms of other mogrosides, the following signaling pathways are proposed as potential targets for this compound.

Antidiabetic Effects and the AMPK Signaling Pathway

Mogrosides have been shown to exert hypoglycemic effects, and a key mechanism is believed to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5] Activation of AMPK in hepatocytes can lead to the downregulation of genes involved in gluconeogenesis and lipogenesis, and the upregulation of genes associated with fat oxidation.[5] This suggests that this compound may contribute to improved glucose homeostasis and lipid metabolism through this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mogroside II A2 | 88901-45-5 | MM45007 | Biosynth [biosynth.com]

- 3. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice [agris.fao.org]

Mogroside II-A2: A Technical Overview of its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a triterpenoid (B12794562) glycoside belonging to the family of cucurbitane derivatives. It is a natural compound isolated from the fruit of Siraitia grosvenorii (monk fruit), a plant renowned for its intensely sweet-tasting compounds known as mogrosides. While mogrosides are widely recognized as non-caloric sweeteners, emerging research has highlighted their potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols for analysis and bioactivity assessment, and a discussion of the potential signaling pathways modulated by this compound and related compounds.

Molecular Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [1] |

| Molecular Weight | 801.01 g/mol | [1] |

| CAS Number | 88901-45-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Source | Fruits of Siraitia grosvenorii | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and evaluation of this compound. The following sections outline key experimental protocols.

Structural Elucidation

The definitive structure of this compound has been determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Sample Preparation and Instrumentation:

-

Sample Preparation: Samples for NMR analysis are typically prepared by dissolving approximately 1.4-2 mg of the compound in 130-150 µL of deuterated methanol (B129727) (CD3OD)[1].

-

NMR Spectroscopy: 1H and 13C NMR spectra are acquired on a 500 MHz NMR instrument. The solvent resonance is used as a reference (δH 3.30 ppm and δC 49.0 ppm for CD3OD)[1]. A comprehensive analysis involves various NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC-DEPT, HMBC, and NOESY, to establish the complete assignment of all proton and carbon signals[1].

-

Mass Spectrometry: High-resolution mass spectral data are generated using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in the negative ion mode[1].

2. Data Analysis:

-

The molecular formula is confirmed by accurate mass measurement of the [M-H]- ion[1].

-

1D and 2D NMR data are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity Assays

The following protocols are commonly employed to assess the biological activities of mogrosides. While some of these have been specifically applied to other mogrosides, they represent standard methods applicable to this compound.

1. Antioxidant Activity:

-

Reducing Power Assay: This method assesses the ability of a compound to donate an electron.

-

Mix 2.0 mL of the sample solution (1.0 mg/mL) with 2.0 mL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 2.0 mL of 0.1% potassium ferricyanide[2].

-

Incubate the mixture at 50°C for 20 minutes[2].

-

Add 2.0 mL of 10% trichloroacetic acid (TCA) and centrifuge at 3000 rpm for 10 minutes[2].

-

Mix 2.0 mL of the supernatant with an equal volume of distilled water and 0.4 mL of 0.3% ferric chloride solution[2].

-

Measure the absorbance at 700 nm. Ascorbic acid is used as a positive control[2].

-

2. Anti-inflammatory Activity:

-

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation: This assay screens for potential anti-tumor promoting and anti-inflammatory agents.

-

Culture Raji cells (a human lymphoblastoid cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum[3].

-

Seed the cells in 96-well plates[3].

-

Treat the cells with an EBV inducer (e.g., n-butyrate) and a tumor promoter (e.g., TPA) in the presence or absence of various concentrations of the test compound[3].

-

After a 48-hour incubation at 37°C, harvest, wash, and smear the cells onto glass slides[3].

-

Fix the cells and stain using an indirect immunofluorescence method with human serum containing high-titer antibodies against EBV-EA[3].

-

Determine the percentage of EA-positive cells by counting at least 500 cells under a fluorescence microscope[3].

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits EBV-EA induction by 50%[3].

-

-

Nitric Oxide (NO) Scavenging Assay: This assay measures the ability of a compound to scavenge nitric oxide radicals.

-

Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS)[3].

-

Add various concentrations of the test compound to the reaction mixture[3].

-

Incubate at room temperature for a specified period (e.g., 150 minutes)[3].

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)[3].

-

Measure the absorbance of the resulting chromophore spectrophotometrically at 546 nm[3].

-

3. Anticancer Activity:

-

MTT Assay: This colorimetric assay assesses cell viability and proliferation.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight[3][4].

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours)[4].

-

Replace the medium with fresh medium containing MTT solution[3].

-

Incubate for a few hours to allow for the formation of formazan (B1609692) crystals[3].

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[3].

-

Measure the absorbance using a microplate reader at a wavelength of 570 nm[3].

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on other mogrosides, particularly Mogroside V, provides valuable insights into potential mechanisms of action. The anti-inflammatory effects of mogrosides are thought to be mediated, at least in part, through the modulation of the NF-κB and JAK-STAT signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Mogrosides may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another key signaling cascade involved in immunity and inflammation. The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. Studies on Mogroside V have shown that it can inhibit the activation of key molecules in this pathway, such as JAK1 and STAT1.

Caption: Proposed mechanism of this compound in the JAK-STAT signaling pathway.

Conclusion

This compound is a promising natural compound with potential therapeutic applications beyond its use as a sweetener. This guide has provided a foundational understanding of its molecular characteristics and detailed experimental protocols for its analysis and the assessment of its biological activities. The elucidation of its precise mechanisms of action, particularly its interaction with key inflammatory signaling pathways like NF-κB and JAK-STAT, will be a critical area for future research. Such studies will be instrumental in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals and nutraceuticals.

References

Preliminary Biological Activity of Mogroside II-A2: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mogroside II-A2 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which is known for a range of biological activities, this compound is a compound of interest for its potential therapeutic applications. This document provides a comprehensive overview of the preliminary biological activities of this compound, drawing from direct studies where available and inferring potential activities from research on closely related mogrosides and mogroside-rich extracts. The primary activities of interest include antioxidant, anti-inflammatory, and anticancer effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and development.

Core Biological Activities

While research specifically isolating the effects of this compound is still emerging, the existing literature on mogroside extracts and related compounds suggests several key areas of biological activity.

Antioxidant Activity

Mogrosides, as a class, are recognized for their antioxidant properties.[1][2] Studies on mogroside-rich extracts containing this compound have demonstrated free radical scavenging capabilities.[3] Although direct quantitative data for pure this compound is not extensively available, the contribution of this molecule to the overall antioxidant effect of the extracts is plausible.

Anti-inflammatory Activity

The anti-inflammatory potential of mogrosides has been noted in several studies.[4][5][6] While specific data for this compound is limited, related compounds have shown the ability to modulate inflammatory pathways. For instance, Mogroside IIIE has been found to regulate the Toll-like receptor 4 (TLR4)/MyD88/MAPK signaling pathway.[7] Given the structural similarities among mogrosides, it is hypothesized that this compound may exert similar effects.

Anticancer Activity

The anticancer potential of mogrosides is an active area of investigation.[1][2] While specific IC50 values for this compound against various cancer cell lines are not yet widely reported, studies on mogroside extracts have shown inhibition of cancer cell proliferation and induction of apoptosis.[7][8] These findings suggest that this compound warrants further investigation for its potential anticancer properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for mogroside-rich extracts containing this compound. It is important to note that these values represent the activity of the extract as a whole and not of this compound in isolation.

Table 1: Composition of Mogroside-Rich Extract (MGE) [3]

| Component | Content ( g/100 g) |

| Mogroside V (MG V) | 44.52 ± 1.33 |

| 11-O-mogroside V | 7.34 ± 0.16 |

| Mogroside VI (MG VI) | 4.58 ± 0.45 |

| Mogroside IV (MG IV) | 0.97 ± 0.05 |

| Mogroside III (MG III) | 0.58 ± 0.03 |

| This compound | 0.32 ± 0.14 |

| Total Phenolics | 1.43 ± 0.18 |

| Total Flavonoids | 0.38 ± 0.03 |

Table 2: In Vitro Antioxidant Activity of Mogroside-Rich Extract (MGE) [3]

| Assay | IC50 (µg/mL) | Positive Control (IC50 µg/mL) |

| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid (9.6) |

| ABTS Radical Scavenging | 1473.2 | Trolox (47.9) |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections describe protocols for key experiments relevant to assessing the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging capacity of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Procedure:

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Add a fixed volume of the DPPH solution in methanol (B129727) to each concentration of the test sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Ascorbic acid is typically used as a positive control.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

ABTS Radical Scavenging Assay

This is another common assay to evaluate antioxidant activity.[3]

-

Principle: The pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the radical solution is reduced, and the change in absorbance is measured.[3]

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing ABTS aqueous solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.[3]

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[3]

-

Mix a small volume of the test sample at various concentrations with a larger volume of the diluted ABTS•+ solution.[3]

-

After a short incubation period in the dark (e.g., 6 minutes), measure the absorbance at 734 nm.[3]

-

Trolox is commonly used as a positive control.[3]

-

Calculate the percentage of inhibition and determine the IC50 value.[3]

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

After treatment, replace the medium with fresh medium containing MTT solution.[7]

-

Incubate the plates for a few hours to allow for formazan crystal formation.[7]

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The results are typically expressed as a percentage of cell viability compared to an untreated control.

-

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by this compound are not yet available. However, research on other mogrosides and their common aglycone, mogrol, provides insights into potential mechanisms of action.

Hypothesized Signaling Pathways

Given the structural similarities, it is plausible that this compound may influence pathways such as:

-

AMPK Signaling Pathway: Mogrol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.[7] Activation of AMPK can have downstream effects on glucose uptake and lipid metabolism, relevant to the antidiabetic potential of mogrosides.

-

TLR4/MyD88/NF-κB Signaling Pathway: Mogroside IIIE has been demonstrated to reduce pulmonary fibrosis by regulating the TLR4/MyD88/MAPK pathway.[7] This pathway is central to the inflammatory response, and its modulation could be a key mechanism for the anti-inflammatory effects of mogrosides.

-

STAT3 Signaling Pathway: Mogroside V has been shown to inhibit the STAT3 signaling pathway in pancreatic cancer cells.[4] The STAT3 pathway is often constitutively active in cancer and plays a role in cell proliferation, survival, and angiogenesis.

Visualizations of Potential Pathways

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on evidence from related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmacological activities of mogrosides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. benchchem.com [benchchem.com]

- 8. scivisionpub.com [scivisionpub.com]

The Transient Role of Mogroside II-A2 in Monk Fruit Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), undergo a complex biosynthesis and accumulation process during fruit development. While much of the focus has been on the highly sweet Mogroside V, understanding the role of its precursors is crucial for optimizing production and exploring the full spectrum of bioactive compounds within the fruit. This technical guide provides an in-depth analysis of Mogroside II-A2, a key, yet transient, intermediate in the mogroside biosynthetic pathway. We will delve into its position in the metabolic cascade, present available quantitative data, detail experimental protocols for its study, and visualize the interconnected pathways.

Introduction

Monk fruit has garnered significant attention as a source of natural, non-caloric sweeteners. The sweetness is attributed to a family of mogrosides, with Mogroside V being the most abundant and potent. The biosynthesis of these complex molecules involves a series of enzymatic steps, including hydroxylation and glycosylation, that convert the initial precursor, mogrol (B2503665), into a variety of mogroside species. This compound emerges as a pivotal, di-glycosylated intermediate in this pathway, representing a branch point for the synthesis of more complex mogrosides. Its transient nature, however, makes its detection and quantification challenging.

Biosynthesis and Metabolic Role of this compound

The biosynthesis of mogrosides begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. A series of oxidation reactions, catalyzed by cytochrome P450 (CYP450) enzymes, and subsequent glycosylation steps, mediated by UDP-glucosyltransferases (UGTs), lead to the diverse array of mogrosides found in the fruit.

This compound is formed through the sequential addition of two glucose molecules to the mogrol aglycone. It serves as a direct precursor to Mogroside III and subsequently to the sweeter Mogroside IV and V. The conversion of this compound to these higher-order mogrosides is a critical step in the maturation of the fruit and the development of its characteristic sweetness.

Mogroside Biosynthesis Pathway

Caption: Simplified mogroside biosynthesis pathway highlighting this compound.

Quantitative Analysis of this compound

Quantitative data for this compound is limited due to its low concentration and transient nature. However, studies on post-harvest storage provide insights into its dynamics.

| Compound | Tissue | Condition | Concentration | Reference |

| This compound | Fresh Fruit (Peel and Pulp) | Day 0 of storage | Lowest among measured mogrosides | [1] |

| This compound | Fruit (Peel and Pulp) | 7 days post-harvest (room temp) | Undetectable | [1] |

This data suggests that this compound is actively being converted to downstream mogrosides as the fruit ripens, even after being harvested. Its presence in fresh fruit, albeit at low levels, confirms its role as an intermediate in the biosynthetic pathway.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance and similarity to other mogrosides.

Extraction of Mogrosides from Monk Fruit

This protocol outlines a general method for the extraction of mogrosides, which can be optimized for the specific analysis of this compound.

Materials:

-

Fresh or freeze-dried monk fruit tissue

-

80% Methanol (MeOH) in water

-

Homogenizer

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Weigh 1-2 g of homogenized monk fruit tissue.

-

Add 10 mL of 80% MeOH and vortex thoroughly.

-

Sonciate the sample for 30 minutes in a water bath.

-

Centrifuge the sample at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and filter through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of mogrosides.

Instrumentation:

-

HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-